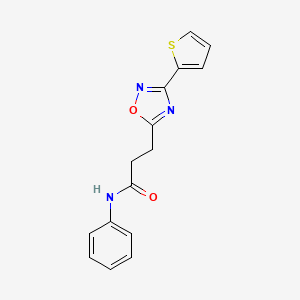
N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, antimicrobial, and anticancer properties, making it a useful tool in various fields of scientific research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, such as drug discovery and development. Moreover, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is needed to evaluate its safety and efficacy as a therapeutic agent. Finally, the development of more potent analogs of this compound may lead to the discovery of new drugs with improved biological activities.
Synthesemethoden
The synthesis of N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of thiophene-2-carboxylic acid hydrazide with phosphorus oxychloride to produce 3-(thiophen-2-yl)-1,2,4-oxadiazole. The second step involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole with phenylacetyl chloride in the presence of triethylamine to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal activity against various pathogens.
Eigenschaften
IUPAC Name |
N-phenyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(16-11-5-2-1-3-6-11)8-9-14-17-15(18-20-14)12-7-4-10-21-12/h1-7,10H,8-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPUJYNZEHPMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

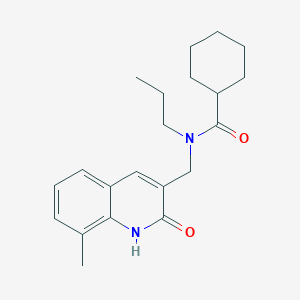



![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)
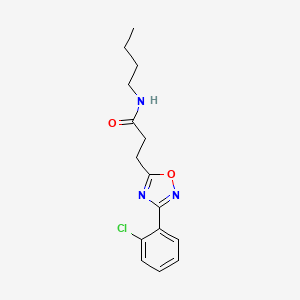

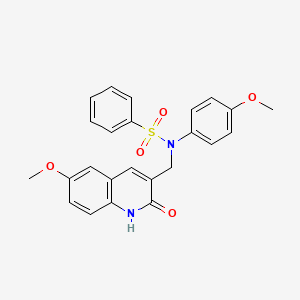
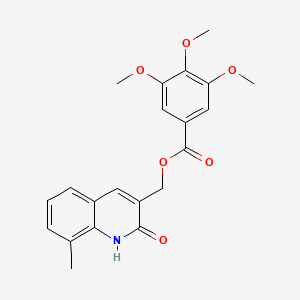


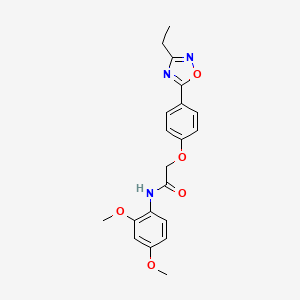
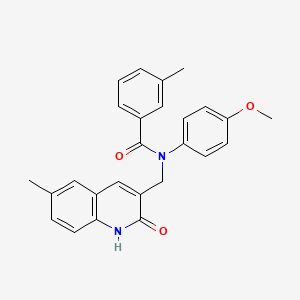
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)